molecular formula C20H21FN4OS2 B2998781 N-(4-fluorobenzyl)-4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide CAS No. 1105217-13-7

N-(4-fluorobenzyl)-4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide

Cat. No.: B2998781
CAS No.: 1105217-13-7
M. Wt: 416.53
InChI Key: DYLMWNZHGWQPCI-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide is a synthetic small molecule characterized by a piperazine-carboxamide backbone linked to a thiophene-substituted thiazole moiety and a 4-fluorobenzyl group. This structure combines heterocyclic and fluorinated aromatic components, which are common in bioactive compounds targeting receptors or enzymes. The thiophene-thiazole system may enhance π-π stacking interactions, while the fluorinated benzyl group improves metabolic stability and membrane permeability .

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-4-[(4-thiophen-2-yl-1,3-thiazol-2-yl)methyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN4OS2/c21-16-5-3-15(4-6-16)12-22-20(26)25-9-7-24(8-10-25)13-19-23-17(14-28-19)18-2-1-11-27-18/h1-6,11,14H,7-10,12-13H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYLMWNZHGWQPCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC(=CS2)C3=CC=CS3)C(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorobenzyl)-4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

  • Molecular Formula : C23H25FN4O2S2
  • Molecular Weight : 520.6 g/mol

The structure includes a piperazine ring, a thiophene-thiazole moiety, and a fluorobenzyl substituent, which contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the fields of antimicrobial and anticancer research. The following sections detail specific findings related to its efficacy against different biological targets.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of compounds structurally similar to this compound. For example, derivatives containing thiazole and thiophene rings have shown promising results against Mycobacterium tuberculosis and other pathogens.

CompoundTarget PathogenIC50 (μM)Reference
Compound AMycobacterium tuberculosis1.35 - 2.18
Compound BStaphylococcus aureus3.12 - 12.5

Anticancer Activity

The compound's anticancer potential has also been investigated. It has shown inhibitory effects on various cancer cell lines, with mechanisms involving the inhibition of key enzymes like tyrosinase.

StudyCell LineIC50 (μM)Mechanism
Study AB16F10 (melanoma)<40.43Inhibition of tyrosinase activity
Study BHEK-293 (kidney)Non-toxicCytotoxicity evaluation

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound inhibits enzymes such as tyrosinase, which is crucial in melanin biosynthesis, thereby exerting antimelanogenic effects.
  • Receptor Binding : It may bind to various receptors involved in cell signaling pathways, influencing cell proliferation and survival.

Case Study 1: Antitubercular Activity

A recent study synthesized a series of compounds based on the piperazine scaffold and evaluated their activity against Mycobacterium tuberculosis. Among these, several derivatives exhibited significant antitubercular activity with low IC50 values, suggesting that structural modifications can enhance efficacy .

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer properties of similar piperazine derivatives. The results indicated that compounds with a fluorobenzyl group significantly inhibited tumor growth in vitro without causing cytotoxicity in normal cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several classes of piperazine-carboxamide derivatives, thiazole-containing molecules, and fluorinated aromatics. Key analogues include:

Compound Name / ID Core Structure Substituents Key Features Reference
A3 () Piperazine-carboxamide + quinazolinone 4-fluorophenyl Improved solubility via fluorination; moderate anticancer activity in vitro
4e () Thiazole + piperazine 3,4-dichlorobenzamide, 4-methylpiperazine Enhanced lipophilicity; potential kinase inhibition
Compound 17 () Thiophene + piperazine 4-(trifluoromethyl)phenyl High affinity for serotonin receptors; studied for neurological disorders
A25–A30 () Piperazine-carboxamide + quinazolinone Chloro/fluoro/methylphenyl Tunable substituents for optimizing target binding and pharmacokinetics

Physicochemical and Spectral Properties

  • Thiazole derivatives (e.g., 4e in ) show lower melting points (~150–170°C) due to flexible alkyl chains .
  • Spectral Data :

    • 1H NMR : Piperazine protons in analogues resonate at δ 2.5–3.5 ppm, while thiophene protons appear as multiplets at δ 6.8–7.5 ppm .
    • 13C NMR : The carbonyl carbon in the carboxamide group is typically observed at δ 165–170 ppm .

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